molecular formula C8H8Cl2N4 B8504034 1-Chloro-4-hydrazinophthalazine hydrochloride

1-Chloro-4-hydrazinophthalazine hydrochloride

Cat. No. B8504034
M. Wt: 231.08 g/mol
InChI Key: CILIDGFBNLYLMH-UHFFFAOYSA-N
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Patent
US06958334B2

Procedure details

To a stirred solution of hydrazine hydrate (40 ml) in ethanol (120 mL) at 80° C. was added 1,4-dichlorophthalazine (20 g). This reaction, mixture was stirred at 80° C. for 0.5 hours, then left to cool and the product was collected by filtration and dried under vacuum to give 1-chloro-4-hydrazinophthalazine hydrochloride (14.6 g). 1H NMR (250 MHz, DMSO)•4.64 (2H, vbs), 7.2 (1H, vbs), 7.92 (4H, bm).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[Cl:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8](Cl)=[N:7][N:6]=1>C(O)C>[ClH:4].[Cl:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([NH:2][NH2:3])=[N:7][N:6]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
O.NN
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=NN=C(C2=CC=CC=C12)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This reaction, mixture
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
Cl.ClC1=NN=C(C2=CC=CC=C12)NN
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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